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Compound of Interest

Compound Name: Methyl 5,6-dimethylnicotinate

Cat. No.: B570467

This document provides a comprehensive technical overview of the predicted physicochemical,
pharmacokinetic, and toxicological properties of Methyl 5,6-dimethylnicotinate. In the
absence of extensive experimental data, in silico computational models offer a critical first pass
in the drug discovery and development process, enabling early assessment of a compound's
potential viability. The following analysis leverages established computational methodologies to
forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile,
drug-likeness, and other key characteristics of this molecule.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both
chemical and biological systems. These characteristics are foundational to all subsequent
predictions. While some experimental data exists for related compounds, the properties for
Methyl 5,6-dimethylnicotinate are primarily derived from computational predictions based on
its structure.

Table 1: Predicted Physicochemical Properties of Methyl 5,6-dimethylnicotinate
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Property Predicted ValuelType Reference
Molecular Formula CoH11NO:2 [1]
Molecular Weight 165.19 g/mol [1]

, CC1=C(C(=NC=C1)C)C(=0)O
Canonical SMILES c N/A
logP (Octanol/Water Partition ]

1.3 - 1.8 (Predicted) [2][3]
Coeff.)
Topological Polar Surface Area
38.77 A2 [4]
(TPSA)
pKa (Most Basic) 3.50 £ 0.20 (Predicted) [5]
N Soluble in Chloroform and
Solubility [5][6]
Methanol
Form Solid (Predicted) [5]

In Silico Prediction Methodologies

The data presented in this guide are generated using computational models that rely on
various algorithms to correlate a molecule's structure with its biological activity and
pharmacokinetic properties. These methods are essential for modern drug discovery.[7]

Core Methodologies:

o Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical
representations that relate the chemical structure of a series of compounds to their biological
activity.[4][8] These models use molecular descriptors—numerical values that encode
information about a molecule's topology, geometry, and electronic properties—to predict the
activity of new compounds.[4]

» Molecular Fingerprints: These are bit-string representations of molecular structure and
properties. Fingerprints like MACCS and Extended-Connectivity Fingerprints (ECFP) encode
the presence or absence of specific substructural features.[9] Machine learning models are
then trained on these fingerprints to classify compounds for various ADMET endpoints.[9][10]
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¢ Machine Learning Models: Algorithms such as Support Vector Machines (SVM), Random
Forests (RF), and k-Nearest Neighbors (k-NN) are trained on large datasets of compounds
with known experimental ADMET values.[8][10] These trained models can then predict the
properties of novel molecules like Methyl 5,6-dimethylnicotinate.

* Fragment-Based and Rule-Based Systems: Some properties, like solubility or drug-likeness,
are predicted using fragment-based methods that sum the contributions of individual
molecular fragments.[9] Rule-based systems, such as Lipinski's Rule of Five, use simple
physicochemical property cutoffs to assess oral bioavailability.[3][11]

The in silico prediction workflow diagram below illustrates the logical process from chemical
structure input to the generation of predictive data, forming the basis of this analysis.

Input Data

Molecular Structure
(SMILES: CC1=C(C(=NC=C1)C)C(=0)0C)

Machine Learning
(RF, SVM, k-NN)

Molecular Fingerprints

QSAR Models (MACCS, ECFP)

Predicts logP, pKa Predicts Toxicity, Metabolism Classifies Endpoints

¢ Predicted Endpoints

Physicochemical Properties

ADMET Profile

Drug-Likeness
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Caption: Workflow for in silico property prediction of a chemical entity.

Predicted Pharmacokinetic (ADMET) Profile

A compound's ADMET profile determines its disposition within an organism, which is a primary
cause of attrition in drug development.[11] Early in silico ADMET screening is therefore a
crucial step in de-risking drug candidates.[4][10]

Table 2: Predicted ADMET Profile for Methyl 5,6-dimethylnicotinate
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Category Parameter Predicted Outcome Significance
Indicates good
] Human Intestinal ) absorption from the
Absorption High

Absorption (HIA)

gastrointestinal tract.

[4]

Suggests high

potential for passive

Caco-2 Permeability High -
diffusion across the
intestinal wall.[3]
The compound is not
likely to be actively
P-glycoprotein (P-gp) No pumped out of cells by
Substrate P-gp, which can
improve bioavailability.
[4]
Distribution Blood-Brain Barrier Ves

(BBB) Permeant

The compound is
predicted to cross the
BBB, which is relevant
for CNS-acting drugs
but a potential liability
for others.[4]

Plasma Protein
Binding (%PPB)

Low to Moderate

Low-to-moderate
binding suggests a
higher fraction of the
drug will be free in
circulation to exert its
effects.[4]

Metabolism

CYP450 1A2 Inhibitor

No

Unlikely to interfere
with the metabolism of
drugs cleared by
CYP1A2.[10]

CYP450 2C9 Inhibitor

No

Unlikely to interfere

with the metabolism of
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drugs cleared by
CYP2C9.[10]

CYP450 2C19
Inhibitor

No

Unlikely to interfere
with the metabolism of
drugs cleared by
CYP2C19.[10]

CYP450 2D6 Inhibitor

No

Unlikely to interfere
with the metabolism of
drugs cleared by
CYP2D6.[10]

CYP450 3A4 Inhibitor

No

Unlikely to interfere
with the metabolism of
drugs cleared by
CYP3A4.[10]

Excretion

Total Clearance

Predicts a slower rate
of elimination from the

Low body, potentially
leading to a longer
half-life.[3]

Toxicity

Ames Mutagenicity

Low probability of

causing DNA
Non-mutagenic mutations, a critical
safety endpoint.[10]

[12]

Carcinogenicity

Non-carcinogenic

Low probability of
causing cancer upon
long-term exposure.
[10](12]

Hepatotoxicity

Low Risk

The compound is not
predicted to cause
significant liver

damage.[13]
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Unlikely to cause an
Skin Sensitization Low Risk allergic response
upon skin contact.[14]

. _ Indicates a relatively
Acute Oral Toxicity Class Il (Slightly

(LDso) toxic)

low level of acute

toxicity if ingested.[3]

Predicted Drug-Likeness and Bioavailability

Drug-likeness is a qualitative concept used to assess whether a compound contains functional
groups and physical properties consistent with known drugs.[15] These rules and scores help
prioritize compounds that are more likely to be successfully developed.

Table 3: Drug-Likeness and Bioavailability Predictions

Rule/Score Parameter Predicted Value Compliance
Lipinski's Rule of Five Molecular Weight 165.19 Yes (< 500)
logP ~1.5 Yes (£ 5)

H-Bond Donors 0 Yes (£ 5)

H-Bond Acceptors 3 Yes (< 10)

Ghose Filter logP ~1.5 Yes (-0.4 to 5.6)
Molar Refractivity 45-50 Yes (40 to 130)

Molecular Weight 165.19 Yes (160 to 480)

Atom Count 23 Yes (20 to 70)

Bioavailability Score Predicted Score 0.55 Good

Compliance with these rules suggests the compound has a higher probability of being orally
bioavailable.[3][11]

Hypothetical Biological Pathway Interaction
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Given its structural relation to nicotinic acid (niacin), Methyl 5,6-dimethylnicotinate could
hypothetically interact with pathways modulated by nicotinic acid receptors, such as the G-
protein coupled receptor GPR109A (HCAR?2). Activation of this receptor leads to the inhibition
of adenylyl cyclase, a reduction in cyclic AMP (cAMP), and downstream signaling effects. The
diagram below illustrates this generalized GPCR inhibitory pathway.

Methyl 5,6-
dimethylnicotinate
(Hypothetical Agonist)

Cell Membrane
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Caption: Hypothetical inhibitory G-protein signaling pathway modulation.

Conclusion

The in silico analysis of Methyl 5,6-dimethylnicotinate suggests a promising profile for a
potential drug candidate, particularly one targeting the central nervous system, given its
predicted ability to cross the blood-brain barrier. The compound adheres to key drug-likeness
rules, indicating a high probability of good oral bioavailability. Furthermore, its predicted
ADMET profile is largely favorable, with low potential for CYP450 inhibition and major toxicities
such as mutagenicity and carcinogenicity.

While these computational predictions are a valuable and cost-effective screening tool, they are
not a substitute for experimental validation. In vitro and in vivo studies would be required to
confirm these findings and fully characterize the pharmacokinetic, pharmacodynamic, and
safety profile of Methyl 5,6-dimethylnicotinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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